N-(3-Morpholinopropyl)thietan-3-amine
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Overview
Description
N-(3-Morpholinopropyl)thietan-3-amine is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur, and a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl)thietan-3-amine typically involves the reaction of a thietane precursor with a morpholine derivative. One common method involves the nucleophilic substitution reaction of a thietane compound with 3-morpholinopropylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholinopropyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(3-Morpholinopropyl)thietan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Morpholinopropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of both the thietane and morpholine rings allows it to interact with different biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: A compound with a similar structure but lacking the thietane ring.
Thietan-3-amine: A compound with a thietane ring but without the morpholine moiety.
Uniqueness
N-(3-Morpholinopropyl)thietan-3-amine is unique due to the combination of the thietane and morpholine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its properties and applications could lead to the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C10H20N2OS |
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Molecular Weight |
216.35 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1(2-11-10-8-14-9-10)3-12-4-6-13-7-5-12/h10-11H,1-9H2 |
InChI Key |
HIQLHGAIBXSFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2CSC2 |
Origin of Product |
United States |
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